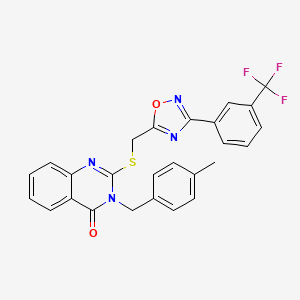
3-(4-methylbenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-methylbenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H19F3N4O2S and its molecular weight is 508.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(4-methylbenzyl)-2-(((3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a derivative of quinazolinone, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential as an anticancer agent and its inhibitory effects on various protein kinases.
Chemical Structure and Properties
The molecular formula of the compound is C22H20F3N3O, with a molecular weight of approximately 399.41 g/mol. The structure includes a quinazolinone core, a thioether linkage, and a trifluoromethyl group that may contribute to its pharmacological properties.
Biological Activity Overview
Research has shown that quinazolinone derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Many studies have reported the cytotoxic effects of quinazolinone derivatives against various cancer cell lines.
- Protein Kinase Inhibition : These compounds often act as inhibitors of tyrosine kinases, which are crucial in cancer progression.
Anticancer Activity
A study conducted on a series of quinazolin-4(3H)-one derivatives demonstrated significant cytotoxicity against human breast adenocarcinoma (MCF-7) cell lines. The compound showed comparable inhibitory activity against multiple tyrosine kinases, including CDK2, HER2, EGFR, and VEGFR2. Specifically, compounds with similar structural features exhibited IC50 values in the low micromolar range:
| Compound | Target Kinase | IC50 (µM) |
|---|---|---|
| 2i | CDK2 | 0.173 |
| 3i | HER2 | 0.079 |
| 2f | EGFR | 0.150 |
| 3f | VEGFR2 | 0.200 |
These results indicate that the compound could potentially serve as a lead for developing new anticancer therapies .
The mechanism by which these compounds exert their anticancer effects involves the inhibition of key signaling pathways mediated by tyrosine kinases. For example:
- CDK2 Inhibition : Compounds similar to the one studied have been shown to act as ATP non-competitive inhibitors against CDK2.
- HER2 and EGFR Inhibition : The compound also demonstrates ATP competitive inhibition against HER2 and EGFR, which are critical in tumor growth and metastasis.
Case Studies
- Inhibition of Thermolysin : A related study investigated the inhibition of thermolysin by quinazolinone derivatives, where some compounds displayed IC50 values as low as 0.0115 µM, indicating potent enzyme inhibitory activity .
- Cytotoxicity Against MCF-7 Cells : In vitro studies revealed that several quinazolinone derivatives exhibited significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.1 to 0.5 µM, suggesting their potential for further development as anticancer agents .
特性
IUPAC Name |
3-[(4-methylphenyl)methyl]-2-[[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methylsulfanyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19F3N4O2S/c1-16-9-11-17(12-10-16)14-33-24(34)20-7-2-3-8-21(20)30-25(33)36-15-22-31-23(32-35-22)18-5-4-6-19(13-18)26(27,28)29/h2-13H,14-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTENGHZWAUHKGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19F3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














